1-Undecen-3-one, 1-phenyl-
Description
1-Undecen-3-one, 1-phenyl- is an alkenone characterized by an 11-carbon chain with a ketone group at position 3, a terminal double bond at position 1, and a phenyl substituent at the same position as the double bond. Its molecular formula is C₁₇H₂₂O (inferred from structural analogs in and ). The compound’s unique structure combines a long hydrocarbon chain with aromatic and carbonyl functionalities, making it relevant in fragrance chemistry and surfactant research.
Properties
CAS No. |
56843-35-7 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-phenylundec-1-en-3-one |
InChI |
InChI=1S/C17H24O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15H,2-6,10,13H2,1H3 |
InChI Key |
IKJLIQNJILFDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Still-Gennari Modification for Z-isomer Synthesis
The Still-Gennari modification of the HWE reaction employs bis(2,2,2-trifluoroethyl) phosphonates to achieve high Z-selectivity in the resulting alkenes. Research conducted by White demonstrated that bis(2,2,2-trifluoroethyl) β-ketophosphonates react with benzaldehyde to produce (Z)-1-phenyl-1-undecen-3-one with excellent stereoselectivity.
The key steps in this synthesis involve:
- Preparation of bis(2,2,2-trifluoroethyl) decynyl β-ketophosphonate (compound 15)
- Reaction with benzaldehyde under appropriate conditions
- Isolation of the pure (Z)-isomer
The bis(2,2,2-trifluoroethyl) phosphorochloridate used in these preparations was synthesized by the action of sulfuryl chloride in benzene upon a solution of bis(2,2,2-trifluoroethyl) phosphite. This method proceeds smoothly with good yield (>75%) as shown in the reaction:
Synthesis of Bis(2,2,2-trifluoroethyl) β-Ketophosphonates
Once the alkynylphosphonates are obtained, they are converted to β-ketophosphonates through hydration of the triple bond. This conversion utilizes mercury sulfate (HgSO4) and 10% aqueous sulfuric acid with 2,2,2-trifluoroethanol as the solvent. The reaction proceeds under gentle reflux conditions with careful monitoring by 31P NMR.
The best yield reported for this hydration step on a 1 mmol scale was 81% in the hydration of bis(2,2,2-trifluoroethyl) pentynyl phosphonate.
HWE Reaction Results
The final step involves the Still-Gennari HWE reaction of the β-ketophosphonates with benzaldehyde. Table 1 summarizes the yields and stereoselectivity for various β-ketophosphonates, including the precursor to 1-phenyl-1-undecen-3-one.
Table 1. Results of HWE Reactions Using Prepared β-Ketophosphonates
| Entry | β-Ketophosphonate Structure | Z:E Ratio | Yield (%) | Product |
|---|---|---|---|---|
| 3c | (CF3CH2O)2P(O)CH2C(O)(CH2)6CH3 | 100:0 | 86 | (Z)-1-phenyl-1-nonen-3-one |
| 3d | (CF3CH2O)2P(O)CH2C(O)(CH2)5CH3 | 100:0 | 69 | (Z)-1-phenyl-1-octen-3-one |
| 3f | (CF3CH2O)2P(O)CH2C(O)(CH2)7CH3 | 100:0 | 53 | (Z)-1-phenyl-1-undecen-3-one |
The data reveals that the Still-Gennari HWE reaction consistently provides excellent stereoselectivity, generating exclusively the Z-isomer (100:0 Z:E ratio) across various chain lengths.
Synthesis of (E)-1-Phenyl-1-undecen-3-one
While the Still-Gennari modification provides access to the Z-isomer, alternative methods have been developed to synthesize the E-isomer with high selectivity.
Classical HWE Reaction
The traditional HWE reaction using diethyl or dimethyl phosphonates typically favors the formation of E-alkenes. Evidence from spectroscopic data confirms the successful synthesis of (E)-1-phenyl-1-undecen-3-one as described in supporting information from the Royal Society of Chemistry.
The spectroscopic data for (E)-1-phenyl-1-undecen-3-one includes:
1H NMR (300 MHz, CDCl3): δ (ppm) = 7.53-7.57 (m, 3H), 7.37-7.41 (m, 3H), 6.74 (d, 1H, J = 16.32Hz), 2.66 (t, 2H), 1.64-1.72 (m, 2H), 1.27-1.35 (m, 10H), 0.88 (t, 3H).
Palladium-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling reactions represent another valuable approach to synthesizing 1-phenyl-1-undecen-3-one and related structures.
Comparative Analysis of Synthetic Methods
The preparation of 1-undecen-3-one, 1-phenyl- can be approached through several methodologies, each with distinct advantages and limitations. Table 2 provides a comparative analysis of these approaches.
Table 2. Comparison of Synthetic Methods for 1-Phenyl-1-undecen-3-one
| Method | Stereoselectivity | Typical Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Still-Gennari HWE | Z-selective (100:0) | 53% | Bis(2,2,2-trifluoroethyl) decynyl β-ketophosphonate, Benzaldehyde | Excellent stereoselectivity, Moderate yields | Multi-step synthesis, Use of toxic mercury compounds |
| Classical HWE | E-selective | Not specified | Diethyl phosphonoacetates, Benzaldehyde | Simpler procedure, E-selective | Lower stereoselectivity than Still-Gennari |
| Pd-Catalyzed Coupling | Variable | Not specified | Pd catalysts, Cu co-catalysts | Direct coupling approach | Potential side reactions, Variable stereoselectivity |
Structural Characterization and Analysis
Proper characterization of the stereoisomers of 1-phenyl-1-undecen-3-one requires careful analysis of spectroscopic data, particularly NMR spectroscopy.
NMR Analysis for Isomer Identification
The E and Z isomers of 1-phenyl-1-undecen-3-one can be distinguished by the coupling constants of the olefinic protons. As illustrated in Figure 5 from reference, the coupling constant between olefinic protons in the cis configuration (Z-isomer) is typically smaller than in the trans configuration (E-isomer).
The typical 1H NMR spectrum of the Z-isomer produced from an HWE reaction shows characteristic signals in the olefinic region, with distinct coupling patterns that allow for unambiguous stereochemical assignment.
Synthetic Building Blocks and Precursors
The synthesis of 1-phenyl-1-undecen-3-one may also be approached through the preparation of key precursors or building blocks.
Preparation of 1-Undecene
1-Undecene (CAS: 821-95-4), which could serve as a precursor for constructing the aliphatic portion of the target molecule, has the following properties:
- Molecular Formula: C11H22
- Molecular Weight: 154.292 g/mol
- Boiling Point: 193.0±3.0°C at 760 mmHg
- Melting Point: −49°C
Chemical Reactions Analysis
Types of Reactions: 1-Undecen-3-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Undecen-3-one, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Undecen-3-one, 1-phenyl- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Chain Length and Odor Profiles
- 1-Phenyl substitution likely modifies these odor profiles. For example, phenyl-containing compounds such as 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8) are used in fragrances and pharmaceuticals due to their aromatic complexity and reactivity .
Substituent Effects on the Phenyl Ring
- Position of substitution: Meta-substituents on the phenyl ring (e.g., 3-chloro in compound 42) enhance biological affinity and selectivity in adenosine A₂A receptor studies, whereas ortho- and para-substituents reduce potency .
- Electron-rich groups: Compounds like 1-[3-(Dimethylamino)phenyl]ethan-1-one benefit from electron-donating groups, improving their utility in drug synthesis .
Physicochemical Properties and Reactivity
Solubility and Surfactant Potential
- 1-Phenyl alkanes (e.g., linear 1-phenyl alkanes) demonstrate superior surfactant properties compared to internal phenyl isomers (e.g., 2- or 3-phenyl alkanes) due to their linearity, which mimics natural soap precursors . By analogy, 1-phenyl-1-undecen-3-one’s terminal phenyl and ketone groups may enhance amphiphilicity, though experimental data are needed.
Reactivity in Catalytic Reactions
- Hydrogenation: Pd@SiO₂ catalysts effectively convert acetophenone (a phenyl ketone) to 1-phenyl ethanol with high selectivity and turnover frequency (TOF) . Similar catalysts could theoretically reduce 1-phenyl-1-undecen-3-one’s ketone group, though steric hindrance from the long chain might slow kinetics .
- Oxidation: Copper-substituted polyoxovanadates oxidize 1-phenyl ethanol to acetophenone with 77% yield . The phenyl group’s presence likely stabilizes transition states during such reactions.
Role of the Phenyl Group in Binding Affinity
- 1-Phenylcyclopropane carboxamides show that the phenyl group occupies confined enzyme pockets, critical for maintaining potency. Replacement with alkyl groups (e.g., tert-butyl) reduces activity .
- Meta-substitution : Introducing a meta-chloro group on the phenyl ring of compound 12e increased cellular potency 3-fold compared to the unsubstituted analog . This suggests that modified 1-phenyl-1-undecen-3-one derivatives could be explored for targeted bioactivity.
Microsomal Stability
Fragrance and Flavor Chemistry
- The herbaceous and citrus-like notes of long-chain alkenones (e.g., 1-undecen-3-one) make them valuable in perfumery . The phenyl group in 1-phenyl-1-undecen-3-one could add aromatic complexity, akin to 1-(2-Hydroxyphenyl)-3-methylbutan-1-one, which is used in high-purity fragrance formulations .
Surfactant and Material Science
- 1-Phenyl alkanes are surfactant precursors with enhanced detergent properties . By extension, 1-phenyl-1-undecen-3-one’s combination of a phenyl group and unsaturated chain may improve micelle formation or interfacial activity.
Data Tables
Table 1: Structural Comparison of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
